天普林代谢物 MC5 甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

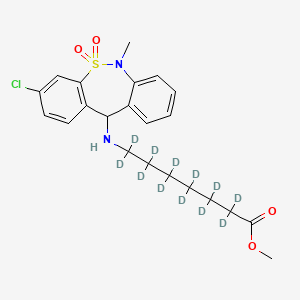

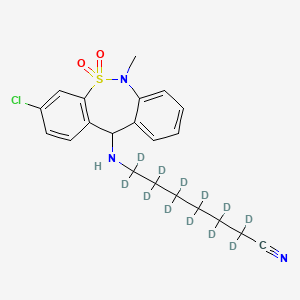

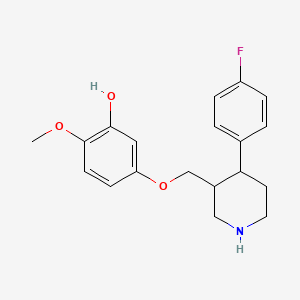

Tianeptine Metabolite MC5 Methyl Ester is an intermediate utilized in the preparation of Tianeptine metabolites . Tianeptine, a tricyclic compound, is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

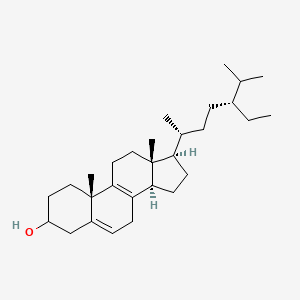

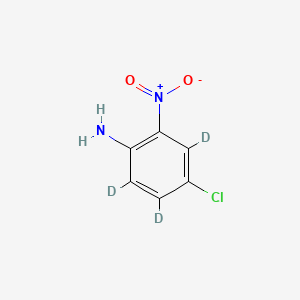

Molecular Structure Analysis

The molecular weight of Tianeptine Metabolite MC5 Methyl Ester is 422.93, and its molecular formula is C20H23ClN2O4S .科学研究应用

药代动力学研究

天普林代谢物 MC5 甲酯已被用于药代动力学研究 . 这些研究旨在了解该化合物的吸收、分布、代谢和排泄。例如,一项研究调查了天普林和 MC5 在静脉注射或腹腔注射母体药物后的药代动力学 . 该研究发现天普林腹腔注射后的生物利用度为 69% .

药物代谢研究

该化合物是天普林的一种活性代谢物,天普林是一种非典型抗抑郁药 . 因此,它被用于药物代谢研究,以了解天普林在体内的代谢过程。已经研究了大鼠体内 MC5 的代谢率 .

抗抑郁机制研究

天普林,MC5 的母体药物,以其作为抗抑郁药的独特作用机制而闻名 . 对 MC5 的研究可以提供对天普林药理活性的见解,并有助于我们理解其抗抑郁作用 .

分析化学

天普林代谢物 MC5 甲酯用于分析化学,特别是在开发用于定量生物样本中天普林及其代谢物的方法方面 . 一项研究开发了一种选择性且灵敏的方法,可以同时定量大鼠血浆和脑组织中的天普林及其主要活性代谢物 MC5 .

神经药理学

对 MC5 的研究可以为神经药理学做出贡献,特别是在了解天普林对神经系统的影响方面。 天普林被认为可以稳定谷氨酸能信号传导,并对 N-甲基-D-天冬氨酸 (NMDA) 和氨甲基膦酸 (AMPA) 受体产生相反的影响 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

作用机制

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

Tianeptine Metabolite MC5 Methyl Ester mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of Tianeptine Metabolite MC5 Methyl Ester affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of Tianeptine Metabolite MC5 Methyl Ester have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of Tianeptine Metabolite MC5 Methyl Ester’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of Tianeptine Metabolite MC5 Methyl Ester can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

未来方向

生化分析

Biochemical Properties

Tianeptine Metabolite MC5 Methyl Ester interacts with several enzymes and proteins. It is known to facilitate serotonin uptake in vitro and in vivo . Additionally, Tianeptine, from which Tianeptine Metabolite MC5 Methyl Ester is derived, is reported to act as a selective inhibitor of dopamine uptake .

Cellular Effects

The effects of Tianeptine Metabolite MC5 Methyl Ester on various types of cells and cellular processes are similar to those of its parent compound, Tianeptine. Tianeptine is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tianeptine Metabolite MC5 Methyl Ester is thought to be similar to that of Tianeptine. Tianeptine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .

Metabolic Pathways

Tianeptine Metabolite MC5 Methyl Ester is involved in the metabolic pathways of Tianeptine. The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 (propionic acid) .

Transport and Distribution

It is known that Tianeptine, from which Tianeptine Metabolite MC5 Methyl Ester is derived, has high bioavailability and limited distribution .

属性

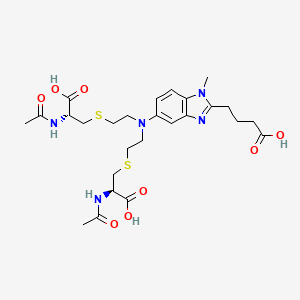

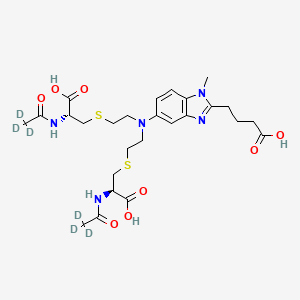

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-59-9 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。